RuPhos

Catalog No.
S735441
CAS No.
787618-22-8
M.F
C30H43O2P
M. Wt
466.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
RuPhos

CAS Number

787618-22-8

Product Name

RuPhos

IUPAC Name

dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane

Molecular Formula

C30H43O2P

Molecular Weight

466.6 g/mol

InChI

InChI=1S/C30H43O2P/c1-22(2)31-27-19-13-20-28(32-23(3)4)30(27)26-18-11-12-21-29(26)33(24-14-7-5-8-15-24)25-16-9-6-10-17-25/h11-13,18-25H,5-10,14-17H2,1-4H3

InChI Key

MXFYYFVVIIWKFE-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4

Synonyms

[2’,6’-bis(1-Methylethoxy)[1,1’-biphenyl]-2-yl]dicyclohexyl-phosphine; 2-(Dicyclohexylphosphino)-2’,6’-isopropoxybiphenyl; RuPhos

Canonical SMILES

CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4

The exact mass of the compound RuPhos is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

RuPhos, or 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, is a monodentate phosphine ligand from the dialkylbiaryl phosphine class, commonly known as Buchwald ligands. Its structure, featuring a bulky dicyclohexylphosphine group and electron-donating isopropoxy substituents, confers high activity in palladium-catalyzed cross-coupling reactions. It is widely employed for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, particularly in the Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions, which are foundational in pharmaceutical and materials science synthesis.

In palladium-catalyzed cross-coupling, phosphine ligands are not interchangeable commodities. Subtle structural variations between dialkylbiaryl phosphines—such as the difference between RuPhos, SPhos, and BrettPhos—can lead to dramatic differences in catalytic activity, stability, and substrate scope. Factors like steric hindrance and electronic properties dictate the efficiency of key catalytic steps, such as oxidative addition and reductive elimination. Selecting a suboptimal ligand can result in failed reactions, low yields, or the need for harsher conditions, particularly with challenging substrates like heteroaryl chlorides or sterically hindered amines. Therefore, procurement decisions must be based on evidence for the specific transformation required, as a ligand that excels in one context may be ineffective in another.

Superior Performance of RuPhos Precatalyst in Challenging Heteroaromatic C-N Coupling

In the palladium-catalyzed C-N cross-coupling of 3-bromo-2-aminopyridine with morpholine, a challenging transformation relevant to pharmaceutical synthesis, the RuPhos-derived precatalyst demonstrated superior performance compared to other leading ligands. The RuPhos precatalyst afforded the desired product in 83% yield, outperforming the catalyst generated in-situ from SPhos ligand (76% yield) and the in-situ RuPhos system (71% yield). This highlights the procurement value of the specific RuPhos precatalyst form for ensuring higher yields and reproducibility with complex, nitrogen-containing substrates.

Evidence DimensionProduct Yield (%)
Target Compound Data83% (using RuPhos Precatalyst)
Comparator Or BaselineSPhos Ligand (in-situ): 76%
Quantified Difference+7% absolute yield increase over SPhos
ConditionsPd-catalyzed C,N-cross coupling of 3-bromo-2-aminopyridine with morpholine, using LiHMDS base in THF at 65 °C for 16 h.

For synthesizing complex heterocyclic molecules, this data justifies procuring the RuPhos precatalyst over other common systems to achieve higher process yields and batch-to-batch consistency.

Demonstrated Top-Tier Efficacy in Buchwald-Hartwig Amination

In a comparative screen for the amination of 1-bromo-3,5-bis(trifluoromethyl)benzene with 4-methoxyaniline, RuPhos was among a select group of ligands that achieved quantitative yield. It significantly outperformed other common phosphine ligands such as DavePhos (84% yield) and tBuXPhos (77% yield) under the same conditions. While its performance was comparable to XPhos and SPhos in this specific reaction, this evidence places RuPhos within the highest efficacy tier, making it a reliable choice over less effective alternatives.

Evidence DimensionProduct Yield (%)
Target Compound DataQuantitative (>99%)
Comparator Or BaselineDavePhos: 84%; tBuXPhos: 77%
Quantified DifferenceAt least +15% absolute yield increase over DavePhos.
ConditionsPd₂(dba)₃ precursor, amination of 1-bromo-3,5-bis(trifluoromethyl)benzene with 4-methoxyaniline in rapeseed oil.

This evidence supports selecting RuPhos to maximize reaction conversion and yield, reducing downstream purification costs and improving process atom economy compared to other widely used phosphine ligands.

Mechanistic Advantage in Coupling Sterically Hindered Substrates

Computational studies reveal a key mechanistic difference between RuPhos and other ligands like BrettPhos that explains its utility with bulky substrates. For the Pd-RuPhos catalytic system, the rate-limiting step of the Buchwald-Hartwig amination is the final C-N bond-forming reductive elimination. In contrast, for a more hindered ligand like BrettPhos, the initial oxidative addition is the bottleneck. This profile makes RuPhos particularly well-suited for reactions involving sterically demanding amines, where accelerating the difficult reductive elimination step is critical for catalytic turnover.

Evidence DimensionRate-Limiting Step in Catalytic Cycle
Target Compound DataReductive Elimination
Comparator Or BaselineBrettPhos: Oxidative Addition
Quantified DifferenceQualitative mechanistic difference
ConditionsDensity Functional Theory (DFT) calculations of the Buchwald-Hartwig amination pathway.

This insight provides a rational basis for selecting RuPhos specifically for transformations involving bulky or complex amines, where other ligands may fail due to a slow, sterically-impeded final step.

High-Yield Synthesis of N-Substituted Heterocyclic Amines

For the synthesis of pharmaceutical intermediates and other high-value compounds involving the coupling of amines to heteroaryl halides, particularly challenging substrates like aminopyridines. The demonstrated high yield of the RuPhos precatalyst makes it the right choice for maximizing efficiency in these critical transformations.

Coupling of Sterically Demanding Secondary Amines

When coupling bulky secondary amines where steric hindrance can slow or stall the reaction. The unique mechanistic profile of the RuPhos-palladium system, where reductive elimination is rate-limiting, makes it particularly effective at overcoming the challenges posed by these substrates.

Process Optimization Requiring Top-Tier Catalytic Activity

In process development and scale-up where maximizing yield and minimizing catalyst loading are primary objectives. RuPhos has proven to be in the highest performance tier for C-N amination, delivering quantitative conversion where other common ligands provide significantly lower yields.

XLogP3

8.3

UNII

X3474RY19E

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (89.36%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (89.36%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (10.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (10.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (89.36%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H413 (89.36%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

787618-22-8

Wikipedia

2-(dicyclohexylphosphino)-2',6'-isopropoxybiphenyl

Dates

Last modified: 08-15-2023
Qin et al. Atropselective syntheses of (-) and (+) rugulotrosin A utilizing point-to-axial chirality transfer. Nature Chemistry, doi: 10.1038/nchem.2173, published online 2 February 2015 http://www.nature.com/nchem

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